5-Iodo-[1,1'-biphenyl]-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-phenylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKFENSCBCFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87441-19-8 | |
| Record name | 4-iodo-2-phenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Iodo 1,1 Biphenyl 2 Ol and Its Derivatives
Total Synthesis Approaches to the Biphenyl-2-ol Scaffold
The fundamental challenge in synthesizing 5-Iodo-[1,1'-biphenyl]-2-ol lies in the initial construction of the [1,1'-biphenyl]-2-ol core. Among the most powerful and versatile methods for this task is the Suzuki-Miyaura cross-coupling reaction. rsc.orgtandfonline.com This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. rsc.org
A typical approach involves the coupling of a protected 2-halophenol derivative with phenylboronic acid, or conversely, coupling an iodinated phenol (B47542) with an appropriate boronic acid. For instance, the reaction of 2-bromophenol (B46759) or 2-iodophenol (B132878) with phenylboronic acid in the presence of a palladium catalyst and a suitable base effectively yields [1,1'-biphenyl]-2-ol. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. acs.org Modern advancements have introduced highly efficient catalyst systems, such as those utilizing palladium on porous carbon nanospheres (Pd/CNS), which offer benefits like high efficacy and lower cost. rsc.org
The general mechanism for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. rsc.org
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. rsc.org
Reductive Elimination: The two aryl groups couple, forming the biphenyl (B1667301) bond and regenerating the Pd(0) catalyst. rsc.org
This method's tolerance for a wide range of functional groups makes it particularly suitable for synthesizing complex biphenyl structures that can later undergo iodination. rsc.org
Regioselective Iodination Strategies
Once the [1,1'-biphenyl]-2-ol scaffold is obtained, the next critical step is the regioselective introduction of an iodine atom at the C5 position. The directing effects of the hydroxyl and phenyl groups heavily influence the outcome of this electrophilic aromatic substitution.
Directed Ortho-Metalation (DoM) and Related Methodologies
Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be quenched with an electrophile, such as molecular iodine (I₂), to install the iodo group with high precision. wikipedia.org
For a [1,1'-biphenyl]-2-ol precursor, the hydroxyl group (or a protected version of it) acts as the DMG. The aryl O-carbamate group (ArOCONEt₂), in particular, is recognized as one of the most powerful DMGs. nih.gov The process would involve:
Protection of the hydroxyl group of [1,1'-biphenyl]-2-ol as a potent DMG (e.g., an O-carbamate).
Treatment with a strong lithium amide base at low temperatures (e.g., -78 °C) to achieve ortho-lithiation. nih.gov
Reaction with an iodine source (e.g., I₂) to introduce the iodine atom.
The "power" of the DMG is critical, and a well-established hierarchy helps predict the site of metalation in molecules with multiple potential directing groups. harvard.edunih.gov
Electrophilic Iodination of Biphenylol Precursors
Direct electrophilic iodination of [1,1'-biphenyl]-2-ol is a more straightforward approach, though controlling regioselectivity can be challenging. The hydroxyl group is a strong activating group that directs electrophiles to the ortho and para positions. In the case of [1,1'-biphenyl]-2-ol, the position para to the hydroxyl group is C5, making it a likely target for iodination.
A variety of reagents and conditions can be employed for this transformation. Common iodinating systems include:
Iodine (I₂) with an activating agent: Molecular iodine itself is not highly reactive, so it is often used with an activator or oxidizing agent to generate a more potent electrophilic iodine species (I⁺). nih.govajol.info Silver salts like silver sulfate (B86663) (Ag₂SO₄) can activate I₂ by forming insoluble silver iodide. nih.gov
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used with a catalytic amount of acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA). nih.govworktribe.com
The choice of solvent and reagents can significantly influence the ortho/para selectivity of the reaction. For example, studies on related phenols have shown that reaction conditions can be tuned to favor one isomer over another. nih.govuky.edu
| Reagent System | Substrate | Key Conditions | Outcome | Reference |
| NIS, TFA | TFP-protected phenol | Room Temp, 1h | Selective para-iodination | worktribe.com |
| Ag₂SO₄, I₂ | 3,5-Dichlorophenol | Methanol, 50 °C | Preferential ortho-iodination | nih.gov |
| I₂ / NaHCO₃ | Vanillin | Ethanol, Water | Iodination ortho to hydroxyl group | tandfonline.com |
Post-Synthetic Functionalization of the Hydroxyl Group
The hydroxyl group of this compound is a key functional handle for further molecular elaboration. Protecting this group is often a necessary step before performing subsequent reactions, particularly cross-coupling reactions at the iodo-substituted position.
One notable protecting group is the tetrafluoropyridyl (TFP) group. The TFP ether can be formed from the corresponding phenol and is stable under a wide range of reaction conditions. worktribe.com A key feature of the TFP group is its highly electron-deficient nature, which deactivates the aromatic ring towards further electrophilic substitution, offering an alternative method for controlling regioselectivity in subsequent reactions. worktribe.com The TFP group can be readily installed and later cleaved to regenerate the free phenol. worktribe.com
Other common protecting groups for phenols, such as methyl ethers (anisoles) or silyl (B83357) ethers, can also be employed depending on the planned synthetic sequence.
Catalytic Coupling Reactions in the Synthesis of Related Biphenylols
The iodo-substituent in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast array of more complex derivatives. The C-I bond is highly reactive towards oxidative addition by palladium catalysts, making it superior to C-Br or C-Cl bonds in many cases. rsc.org
Prominent coupling reactions include:
Suzuki-Miyaura Coupling: Reacting this compound (typically with a protected hydroxyl group) with various aryl or vinyl boronic acids can introduce new carbon-based substituents at the C5 position. rsc.orgtandfonline.com
Sonogashira Coupling: This reaction couples the iodo-biphenylol with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further transformations. rsc.orgrsc.org
Stille Coupling: This involves the coupling with organotin reagents. rsc.org
Heck Coupling: This reaction forms a bond with an alkene. rsc.org
Buchwald-Hartwig Amination: This allows for the formation of a C-N bond, introducing amine functionalities. acs.org
These coupling reactions are foundational in medicinal chemistry and materials science for building molecular complexity from simpler, functionalized building blocks like this compound. rsc.orgacs.org
| Coupling Reaction | Substrates | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 5-Iodovanillin, 4-Methylphenylboronic acid | 10% Pd/C, K₂CO₃ | Biaryl | tandfonline.com |
| Suzuki-Miyaura | 2-Iodo 4-nitro fluorobenzene, Boronic acid | Pd catalyst, PPh₃ | Biphenyl derivative | rsc.org |
| Sonogashira | 4'-Iodo-[1,1'-biphenyl]-3,5-diol, Tetraethynylbenzene | Pd(PPh₃)₄, CuI | Complex poly-aromatic | rsc.org |
Reactivity and Mechanistic Insights of 5 Iodo 1,1 Biphenyl 2 Ol
Reactions at the Iodine Center: Cross-Coupling Chemistry
The iodine atom in 5-Iodo-[1,1'-biphenyl]-2-ol serves as a versatile handle for the construction of more complex molecular architectures via cross-coupling reactions. These reactions, catalyzed by transition metals, are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely employed for their efficiency in mediating the formation of new bonds at the site of the carbon-iodine bond in aryl iodides. oup.com
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, involving the coupling of an organoboron compound with an organohalide. rsc.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a terphenyl derivative. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. rsc.org The presence of a base is crucial for the activation of the organoboron species. acs.org
Stille Coupling: The Stille reaction provides another powerful method for C-C bond formation by coupling the aryl iodide with an organotin reagent. rsc.org This reaction is known for its tolerance of a wide variety of functional groups. rsc.org The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. rsc.org
Heck Coupling: While typically used for the arylation of alkenes, the Heck reaction can be adapted for biaryl synthesis. Intramolecular Heck reactions, in particular, have been used to create complex polycyclic aromatic systems starting from appropriately substituted biphenyl (B1667301) derivatives. rsc.org
Sonogashira Coupling: This reaction facilitates the formation of a C(sp)-C(sp²) bond by coupling the aryl iodide with a terminal alkyne. marquette.edu The reaction is typically cocatalyzed by palladium and a copper(I) salt. For this compound, this would lead to the formation of an alkynylbiphenyl derivative.
Table 1: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Key Features |
| Suzuki-Miyaura | Organoboron compounds | C(sp²)-C(sp²) | Mild conditions, high yields, commercially available reagents. acs.org |
| Stille | Organotin compounds | C(sp²)-C(sp²) | Tolerates a wide range of functional groups. rsc.org |
| Heck | Alkenes | C(sp²)-C(sp²) | Primarily for alkene arylation, can be used for biaryl synthesis. rsc.org |
| Sonogashira | Terminal alkynes | C(sp²)-C(sp) | Co-catalyzed by copper, forms alkynyl-aryl bonds. marquette.edu |
Copper-Mediated/Catalyzed Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still relevant method for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org
Ullmann Condensation: This reaction traditionally involves the coupling of two aryl halides in the presence of copper metal at high temperatures to form a symmetric biaryl. organic-chemistry.org More modern "Ullmann-type" reactions are copper-catalyzed and can be used for the formation of C-O and C-N bonds. organic-chemistry.org For this compound, an Ullmann-type reaction with an alcohol or amine could lead to the formation of an ether or an amine linkage at the 5-position. Recent advancements have led to milder reaction conditions through the use of ligands such as phenanthrolines. nih.gov
Copper-Catalyzed Sonogashira Coupling: While palladium is the primary catalyst, copper plays a crucial co-catalytic role in the Sonogashira reaction by facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. semanticscholar.org There has been significant progress in developing palladium-free, solely copper-catalyzed Sonogashira couplings. semanticscholar.org
Nickel-Catalyzed Coupling Reactions
Nickel catalysts have emerged as a powerful and more cost-effective alternative to palladium for cross-coupling reactions. sci-hub.se They exhibit unique reactivity, often enabling transformations that are challenging with palladium. sci-hub.se
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. acs.org Nickel catalysts are effective in promoting this reaction. The mechanism involves oxidative addition of the aryl iodide to a Ni(0) species, followed by transmetalation with the organozinc reagent and reductive elimination. acs.org
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner. Nickel catalysts are frequently used to facilitate the coupling of aryl halides with Grignard reagents to form biaryls.
Reductive Coupling: Nickel catalysts can facilitate the reductive coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant like zinc or manganese metal. researchgate.net This approach avoids the pre-formation of organometallic reagents.
Table 2: Comparison of Nickel-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Key Features |
| Negishi | Organozinc reagents | High reactivity and functional group tolerance. acs.org |
| Kumada | Grignard reagents | Utilizes readily available Grignard reagents. |
| Reductive Coupling | Another electrophile + reductant | Avoids pre-formation of organometallic reagents. researchgate.net |
Reactions at the Hydroxyl Group: Derivatization and Activation Strategies
The hydroxyl group of this compound is a key functional group that can undergo a variety of chemical transformations. These reactions can be used to protect the hydroxyl group during other synthetic steps, to activate it for nucleophilic substitution, or to introduce new functionalities.
Common derivatization reactions include:
Etherification: Formation of an ether by reacting the hydroxyl group with an alkyl halide or other electrophile under basic conditions. A classic example is the Williamson ether synthesis.
Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester.
Silylation: Protection of the hydroxyl group by converting it into a silyl (B83357) ether, for instance, by reaction with a silyl chloride like tert-butyldimethylsilyl chloride. Silyl ethers are generally stable to a range of reaction conditions but can be selectively cleaved when needed. univpancasila.ac.id
The hydroxyl group can also act as a directing group in certain reactions, influencing the regioselectivity of subsequent transformations on the aromatic ring. For example, in some palladium-catalyzed C-H activation reactions, a hydroxyl group can direct the arylation to an ortho position. jst.go.jp
Photochemical Reactivity and Dehalogenation Mechanisms
Aryl iodides, including this compound, can exhibit photochemical reactivity. Upon absorption of ultraviolet light, the carbon-iodine bond, being the weakest bond in the molecule, can undergo homolytic cleavage to generate an aryl radical and an iodine radical. acs.org
This aryl radical is a highly reactive intermediate and can participate in a variety of subsequent reactions. One common pathway is hydrodehalogenation , where the radical abstracts a hydrogen atom from the solvent or another hydrogen donor, resulting in the formation of [1,1'-biphenyl]-2-ol. acs.org This process effectively removes the iodine atom and replaces it with a hydrogen atom.
The mechanism of photochemical dehalogenation can be influenced by the reaction conditions, such as the solvent and the presence of electron donors or sensitizers. acs.org In some cases, electron transfer from an excited-state photosensitizer to the aryl iodide can initiate the dehalogenation process via the formation of a radical anion, which then fragments to give the aryl radical and an iodide ion.
Furthermore, the presence of the phenolic hydroxyl group can influence the photochemical behavior. Phenols are known to be photoacids, meaning their acidity increases upon electronic excitation. conicet.gov.ar This excited-state proton transfer (ESPT) can compete with other photochemical pathways like C-I bond cleavage. conicet.gov.ar
Excited State Dynamics and Reactive Intermediates
The electronic excitation of molecules can trigger a cascade of events on extremely short timescales, often leading to the formation of reactive intermediates that drive chemical reactions. uni-halle.de While specific studies on the excited state dynamics of this compound are not extensively detailed in the provided results, general principles of related systems offer valuable insights.
Upon absorption of light, molecules are promoted to an electronically excited state. uni-halle.de For aromatic compounds like biphenyls, this can lead to changes in geometry and electronic distribution. conicet.gov.ar The subsequent relaxation processes can involve fluorescence, intersystem crossing to a triplet state, or chemical reactions. uni-halle.deacs.org
Reactive intermediates are transient species that are formed during a chemical reaction but are not present in the final products. beilstein-journals.org The characterization of these intermediates is crucial for understanding reaction mechanisms. Techniques such as laser flash photolysis and matrix isolation spectroscopy are often employed for their study. beilstein-journals.org In the context of iodo-aromatic compounds, homolytic cleavage of the carbon-iodine bond upon excitation can generate aryl radicals. These highly reactive species can then participate in a variety of subsequent reactions.
For biphenyl derivatives, the excited state can also facilitate intramolecular processes. For instance, excited-state intramolecular proton transfer (ESIPT) is a known phenomenon in substituted phenols, where a proton is transferred between two sites within the same molecule. conicet.gov.ar The efficiency of such processes is highly dependent on the substitution pattern and the electronic nature of the substituents. conicet.gov.ar While not directly documented for this compound, the presence of the hydroxyl group suggests that ESIPT could be a potential excited-state deactivation pathway, competing with other photophysical and photochemical processes.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) is a fundamental reaction class where a nucleophile replaces a leaving group on an aromatic ring. govtpgcdatia.ac.inlibretexts.org Unlike aliphatic SN1 and SN2 reactions, SNAr reactions typically require specific conditions due to the high electron density of the aromatic ring and the strength of the carbon-substituent bond. govtpgcdatia.ac.inlibretexts.org
Aryl halides, including iodoarenes, can undergo nucleophilic substitution, although they are generally less reactive than their alkyl halide counterparts. libretexts.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.org
In the case of this compound, the iodine atom serves as the leaving group. The hydroxyl group at the 2-position, being an electron-donating group, does not activate the ring towards traditional SNAr reactions. However, under specific conditions, such as high temperatures or the use of strong nucleophiles, substitution can occur. govtpgcdatia.ac.in
Recent research has uncovered "directed" nucleophilic aromatic substitution (dSNAr) reactions. For example, a study on ortho-iodobenzamides demonstrated that the reaction with amines in the presence of pyridine (B92270) proceeded with high ortho-selectivity, even without a strong electron-withdrawing group on the aromatic substrate. nih.gov This suggests that specific interactions can guide the nucleophilic attack to a particular position.
Another important pathway for nucleophilic substitution on aryl halides is the benzyne (B1209423) (or aryne) mechanism. govtpgcdatia.ac.in This elimination-addition mechanism involves the formation of a highly reactive benzyne intermediate, which is then attacked by a nucleophile. govtpgcdatia.ac.in
The table below summarizes key aspects of nucleophilic aromatic substitution pathways relevant to iodo-aromatic compounds.
| Mechanism | Key Features | Role of Substituents | Intermediate |
| SNAr (Addition-Elimination) | Requires activation by electron-withdrawing groups. | Electron-withdrawing groups at ortho/para positions stabilize the intermediate. libretexts.org | Meisenheimer Complex libretexts.org |
| Benzyne (Elimination-Addition) | Involves a highly reactive aryne intermediate. govtpgcdatia.ac.in | Not strictly dependent on electronic activation in the same way as SNAr. | Benzyne govtpgcdatia.ac.in |
| Directed SNAr (dSNAr) | Reaction is directed to a specific position by a directing group. nih.gov | The directing group controls the regioselectivity. nih.gov | Varies with the system. |
Exploration of Single Electron Transfer (SET) Mechanisms in Reactivity
Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule. diva-portal.org This process can initiate a cascade of reactions by generating radical ions or radicals. diva-portal.orgresearchgate.net SET mechanisms are increasingly recognized as important pathways in organic reactions, including those involving aryl halides.
The reactivity of iodoarenes can be significantly influenced by SET processes. The carbon-iodine bond is relatively weak and can be cleaved reductively upon accepting an electron. This can be achieved through electrochemical methods or by using chemical reductants.
For instance, the reductive cleavage of unactivated carbon-halogen bonds can be initiated by a SET process. researchgate.net In the context of catalysis, transition metals can facilitate SET. For example, nickel complexes have been shown to catalyze reactions of alkyl iodides via SET, where an electrogenerated catalyst transfers an electron to the substrate. nih.gov
The formation of radical anions through SET can lead to subsequent fragmentation or coupling reactions. In a proposed mechanism for the monofluoromethylation of phenols, a SET from the phenol (B47542) to a sulfoximine (B86345) reagent initiates the reaction, leading to the formation of a monofluoromethyl radical. chemrevlett.com This radical then participates in the formation of the final product. chemrevlett.com
The table below outlines different modes of initiating SET in reactions involving halogenated organic compounds.
| Initiation Method | Description | Example |
| Electrochemical | An electric potential is applied to drive the electron transfer. nih.gov | Electrocatalytic reduction of alkyl iodides using a nickel complex. nih.gov |
| Photochemical (Photoredox) | A photosensitizer absorbs light and initiates electron transfer. diva-portal.org | Iridium or ruthenium complexes used in photoredox catalysis. diva-portal.org |
| Chemical Reductants | A chemical species with a low reduction potential donates an electron. | Not explicitly detailed for this compound in the provided text. |
The exploration of SET mechanisms provides a powerful framework for understanding and developing new synthetic methodologies. For this compound, the potential for SET-initiated reactions opens up avenues for functionalization that may not be accessible through traditional ionic pathways.
Applications of 5 Iodo 1,1 Biphenyl 2 Ol in Complex Molecule Synthesis
Precursor in the Synthesis of Polyphenyl Compounds, e.g., Terphenylols
The synthesis of terphenyls and other polyphenyl compounds is of significant interest due to their presence in a wide array of functional materials and biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely used method for the formation of carbon-carbon bonds between aryl moieties. libretexts.orgyoutube.com In this context, 5-Iodo-[1,1'-biphenyl]-2-ol is a prime candidate for the synthesis of terphenylols, which are terphenyls bearing a hydroxyl group.
The iodine atom on the biphenyl (B1667301) ring of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions. For instance, in a typical Suzuki-Miyaura coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield a terphenylol. libretexts.org The general scheme for this transformation is depicted below:
Reaction Scheme for Terphenylol Synthesis via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Aryl-[1,1'-biphenyl]-2-ol (Terphenylol) |
The choice of the arylboronic acid allows for the introduction of a wide variety of substituents on the third phenyl ring, enabling the synthesis of a library of terphenylol derivatives with tailored electronic and steric properties. The reaction conditions, including the specific palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. nih.gov
Furthermore, palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been reported as a method to synthesize ortho-teraryl structures. jst.go.jp This suggests an alternative pathway where the biphenyl-2-ol core can be directly arylated, although the presence of the iodo-substituent in this compound would likely influence the regioselectivity of such a reaction, potentially favoring coupling at the iodo-position under standard cross-coupling conditions.
Role in Heterocyclic Compound Construction
The structural features of this compound also make it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing fused ring systems. Two notable examples are the synthesis of dibenzofurans and carbazoles.
An efficient method for the synthesis of dibenzofurans involves the intramolecular C-H activation of o-iodo diaryl ethers. nih.gov this compound can serve as a starting material to generate the necessary o-iodo diaryl ether intermediate through O-arylation of its hydroxyl group. This intermediate can then undergo a palladium-catalyzed intramolecular cyclization to form the dibenzofuran (B1670420) core.
Carbazoles and their derivatives are another important class of heterocyclic compounds with applications in materials science and pharmaceuticals. chim.itnih.gov The synthesis of carbazoles can be achieved through various methods, including the palladium-catalyzed intramolecular amination of N-aryl-o-haloanilines. By first converting the hydroxyl group of this compound to an amino group and then performing an N-arylation, a suitable precursor for intramolecular cyclization to a carbazole (B46965) derivative can be obtained. The Buchwald-Hartwig amination is a powerful tool for such C-N bond formations. wikipedia.orglibretexts.org
Intermediate for Ligand Synthesis in Catalysis
Phosphine (B1218219) ligands are crucial components in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts. Biphenyl-based phosphine ligands, in particular, have found widespread use in various cross-coupling reactions. The synthesis of functionalized phosphine ligands often involves the reaction of an aryl halide with a phosphine source. researchgate.net
This compound can be envisioned as a key intermediate in the synthesis of novel phosphine ligands. The iodo-substituent provides a handle for the introduction of a phosphine group via reactions with reagents like diphenylphosphine (B32561) or its derivatives, typically under palladium or nickel catalysis. The hydroxyl group can be retained or modified to tune the electronic and steric properties of the resulting ligand, potentially leading to bifunctional ligands that can participate in catalyst coordination and substrate activation. The general approach would involve the coupling of the iodo-biphenyl alcohol with a suitable phosphine-containing reagent.
Building Block for Advanced Organic Materials
The biphenyl unit is a common structural motif in a variety of advanced organic materials, including those used in organic light-emitting diodes (OLEDs) and as hole-transporting materials (HTMs) in perovskite solar cells. rsc.orgelsevierpure.com The rigid and planar nature of the biphenyl core, combined with the ability to introduce various functional groups, allows for the fine-tuning of the electronic and photophysical properties of these materials.
This compound serves as a valuable building block for the synthesis of such materials. The iodo- and hydroxyl- groups provide two distinct points for further functionalization. For instance, the iodine atom can be used in cross-coupling reactions to extend the conjugated system, a key requirement for many organic electronic materials. The hydroxyl group can be converted into other functional groups or used to attach the biphenyl unit to a larger molecular framework.
Advanced Spectroscopic and Structural Elucidation of 5 Iodo 1,1 Biphenyl 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 5-Iodo-[1,1'-biphenyl]-2-ol, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-donating hydroxyl group and the electron-withdrawing iodine atom—as well as the anisotropic effects of the aromatic rings. The protons on the iodinated phenyl ring are anticipated to show characteristic splitting patterns (e.g., doublets and doublet of doublets) due to spin-spin coupling. The protons on the unsubstituted phenyl ring will likely appear as a multiplet. The hydroxyl proton will typically present as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show 12 distinct signals in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the iodine (C-5) will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. Conversely, the carbon atom bonded to the hydroxyl group (C-2) will be shifted downfield. The carbon atoms of the unsubstituted phenyl ring will have chemical shifts similar to those of biphenyl (B1667301) itself. chemicalbook.combmrb.iochemicalbook.com
Predicted NMR Data for this compound:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~9.5-10.5 | -OH (broad singlet) |
| ~7.6-7.8 | Aromatic CH |
| ~7.2-7.5 | Aromatic CH |
| ~6.8-7.1 | Aromatic CH |
Note: Predicted values are based on known substituent effects and data from similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 296.10 g/mol ), electron ionization (EI) mass spectrometry is a common method for analysis. ambeed.comfluorochem.co.uk
The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 296. A key feature would be the isotopic pattern characteristic of iodine. The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of the iodine atom, the hydroxyl group, or cleavage of the biphenyl C-C bond.
Expected Fragmentation Pattern:
| m/z Value | Fragment Ion | Fragment Lost |
| 296 | [C₁₂H₉IO]⁺˙ | Molecular Ion |
| 169 | [C₁₂H₉O]⁺ | I˙ |
| 168 | [C₁₂H₈O]⁺˙ | HI |
| 152 | [C₁₂H₈]⁺˙ | H₂O + I˙ |
| 141 | [C₁₁H₉]⁺ | CO + I˙ |
| 127 | I⁺ | C₁₂H₉O˙ |
| 77 | [C₆H₅]⁺ | C₆H₄IO˙ |
Note: The relative intensities of the fragment ions can provide further insight into the stability of the different fragments.
Analysis of related compounds such as 5-chloro-[1,1'-biphenyl]-2-ol and 5-tert-butyl-[1,1'-biphenyl]-2-ol shows similar fragmentation patterns, including the loss of the halogen or alkyl substituent and subsequent fragmentation of the biphenyl core. nist.govnist.govnist.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration will likely appear in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "breathing" modes, often give strong signals in the Raman spectrum. For biphenyl and its derivatives, characteristic bands are observed around 1000 cm⁻¹, 1280 cm⁻¹, and 1600 cm⁻¹, corresponding to the ring CCC trigonal breathing mode, the C-C inter-ring stretching mode, and the ring CCC stretching mode, respectively. nist.gov The C-I bond is also expected to produce a noticeable Raman signal.
Characteristic Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H stretch | 3200-3600 (broad) | IR |
| Aromatic C-H stretch | 3000-3100 | IR, Raman |
| Aromatic C=C stretch | 1450-1600 | IR, Raman |
| C-C inter-ring stretch | ~1280 | Raman |
| C-O stretch | 1200-1260 | IR |
| Ring breathing mode | ~1000 | Raman |
| C-I stretch | 500-600 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure.
This analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the substituents and intermolecular interactions in the crystal lattice. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the packing of the molecules in the crystal. While no specific crystal structure for this compound is currently reported in the searched literature, the structures of related iodo-palladium complexes have been determined, showcasing the utility of this technique for organoiodine compounds. researchgate.net
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, through derivatization at the hydroxyl group with a chiral auxiliary, or if the rotation around the biphenyl bond were restricted leading to atropisomerism, then chiroptical spectroscopy would be applicable.
In such a case, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the chiral derivative. This would be particularly relevant in the study of potential asymmetric syntheses or resolutions of chiral biphenyl compounds. At present, there is no information in the searched literature regarding chiral derivatives of this compound.
Computational and Theoretical Chemistry Studies on 5 Iodo 1,1 Biphenyl 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 5-Iodo-[1,1'-biphenyl]-2-ol. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods provide a wealth of information about its molecular orbitals, charge distribution, and various reactivity descriptors.
Molecular Orbitals and Electronic Properties: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed across the biphenyl (B1667301) system. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The presence of the iodine atom and the hydroxyl group significantly influences the energies and distributions of these frontier orbitals.
Reactivity Descriptors: A range of conceptual DFT-based reactivity descriptors can be calculated to predict the behavior of this compound in chemical reactions. asrjetsjournal.orgasrjetsjournal.org These descriptors provide a quantitative measure of the molecule's propensity to act as an electrophile or a nucleophile. asrjetsjournal.org
| Reactivity Descriptor | Definition | Predicted Trend for this compound |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Relatively low due to the electron-donating hydroxyl group. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Moderate, influenced by the electronegative iodine atom. |
| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Moderate, representing a balance of donor and acceptor groups. |
| Chemical Hardness (η) | A measure of the molecule's resistance to charge transfer. | Moderate, indicating a balance between stability and reactivity. |
| Electrophilicity Index (ω) | A global measure of a molecule's electrophilic character. | Moderate, suggesting it can react with a range of nucleophiles. |
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). asrjetsjournal.org For this compound, the most negative potential is expected to be localized around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The region around the hydrogen of the hydroxyl group and the iodine atom will exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Investigation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions involving this compound. e3s-conferences.orgresearchgate.net By mapping out the potential energy surface (PES) for a given reaction, chemists can identify the most probable reaction pathways, locate the transition states, and calculate the activation energies. researchgate.net
Transition State Theory: The search for transition state (TS) structures is a cornerstone of mechanistic studies. youtube.com A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. For reactions such as electrophilic substitution or cross-coupling involving this compound, locating the relevant transition states is crucial for understanding the reaction's feasibility and selectivity.
Reaction Mechanism Elucidation: Theoretical studies can be employed to investigate various potential reaction mechanisms. For instance, in a Suzuki-Miyaura cross-coupling reaction, where this compound could be a substrate, DFT calculations can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org These calculations can help in understanding the role of the catalyst, the solvent, and the substituents in influencing the reaction outcome.
| Mechanistic Step | Computational Insights |
| Oxidative Addition | The energy barrier for the insertion of the palladium catalyst into the C-I bond can be calculated. |
| Transmetalation | The transfer of the aryl group from the boronic acid to the palladium center can be modeled. |
| Reductive Elimination | The final step, leading to the formation of the new C-C bond and regeneration of the catalyst, can be studied. |
Molecular Dynamics Simulations of Conformational Behavior
While quantum chemical calculations provide detailed information about the electronic structure of a molecule at a static, optimized geometry, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. nih.govnih.gov For a molecule like this compound, which has a rotational degree of freedom around the biphenyl linkage, MD simulations are particularly informative.
Solvent Effects: MD simulations are well-suited to study the influence of the solvent on the conformational behavior of this compound. The simulations can explicitly include solvent molecules, allowing for the investigation of solute-solvent interactions, such as hydrogen bonding between the hydroxyl group and polar solvent molecules. These interactions can significantly impact the conformational equilibrium and the molecule's reactivity.
Impact of Iodine on Electronic Properties: The "Iodine Buttressing" Effect
The presence of a heavy halogen like iodine in an aromatic system can lead to unique electronic effects. One such phenomenon is the "iodine buttressing" effect, which arises from the interaction of the lone pair orbitals of adjacent iodine atoms. e3s-conferences.orgnih.gov While this compound itself does not have adjacent iodine atoms, this concept highlights the significant electronic influence of iodine. In di- or poly-iodinated systems, the mixing of the in-plane iodine lone pair orbitals can result in a high-energy, in-plane σ-antibonding orbital becoming the highest occupied molecular orbital (HOMO). e3s-conferences.orgnih.gov
This effect can dramatically alter the electronic properties of the molecule, leading to a smaller HOMO-LUMO gap and potentially influencing its ground-state spin configuration. e3s-conferences.orgnih.gov While not directly applicable in its classic form to the mono-iodinated this compound, the underlying principle of iodine's ability to significantly perturb the electronic structure through its lone pairs is a crucial consideration in understanding its reactivity and spectroscopic properties.
Predictive Modeling of Reactivity and Selectivity
Building upon the fundamental insights from quantum chemical calculations and molecular dynamics simulations, predictive models can be developed to forecast the reactivity and selectivity of this compound in various chemical transformations.
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.gov For a class of compounds including derivatives of this compound, QSAR models could be developed to predict their reactivity in, for example, cross-coupling reactions. The calculated reactivity descriptors (see section 6.1) can serve as independent variables in these models.
Predicting Regioselectivity: In reactions where multiple products can be formed, computational methods can be used to predict the regioselectivity. For electrophilic substitution on the phenol ring of this compound, the relative activation energies for attack at different positions can be calculated. The position with the lowest activation energy barrier will correspond to the major product. This predictive capability is invaluable for designing selective synthetic routes.
Future Research Directions and Emerging Trends
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the synthesis of aromatic compounds like 5-Iodo-[1,1'-biphenyl]-2-ol. Traditional methods for iodination and cross-coupling often rely on harsh reagents and organic solvents, leading to significant environmental concerns. Future research is geared towards developing more sustainable and eco-friendly synthetic routes.
One promising area is the use of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. mdpi.com This technique has been successfully applied to the iodination of pyrimidine (B1678525) derivatives and could be adapted for the synthesis of this compound. mdpi.comacs.org The benefits include reduced solvent waste, shorter reaction times, and potentially higher yields. mdpi.com
Another key aspect of green chemistry is the use of water as a solvent. Water is a non-toxic, non-flammable, and abundant solvent, making it an ideal medium for many chemical transformations. Research has demonstrated the feasibility of performing Suzuki-Miyaura coupling reactions, a common method for creating biphenyl (B1667301) structures, in water using palladium catalysts. tandfonline.com Adapting these conditions for the synthesis of this compound from appropriate precursors could significantly improve the environmental footprint of its production.
Furthermore, the development of transition-metal-free cross-coupling reactions is a significant trend. acs.org These methods avoid the use of potentially toxic and expensive heavy metals, offering a more sustainable alternative. acs.org Research in this area could lead to novel, greener pathways for the synthesis of this compound and its derivatives. acs.org
Flow Chemistry Applications in Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comnih.gov The application of flow chemistry to the synthesis of this compound and related compounds is a rapidly emerging trend. sioc-journal.cn
Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. ucl.ac.uk This is particularly advantageous for reactions that are difficult to control in batch reactors, such as those involving hazardous reagents or highly exothermic processes. nih.gov For instance, the Suzuki-Miyaura coupling, a key reaction in the synthesis of biphenyls, has been successfully implemented in flow systems, demonstrating the potential for more efficient and safer production of compounds like this compound. ucl.ac.uk
Moreover, flow chemistry enables the in-situ generation and immediate consumption of unstable intermediates, which can be challenging to handle in batch processes. nih.gov This capability opens up new synthetic possibilities and can lead to more streamlined and efficient multi-step syntheses. mdpi.com The integration of flow chemistry with other enabling technologies, such as microwave irradiation or photochemistry, is also an area of active research that could further enhance the synthesis of this compound. nih.gov
Exploration of Novel Catalytic Transformations
The iodine atom in this compound is a key functional group that enables a wide range of catalytic transformations. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions are well-established, researchers are continuously exploring novel catalytic systems and transformations to expand the synthetic utility of this compound. nih.govacs.org
One area of interest is the development of more active and selective catalysts for cross-coupling reactions. This includes the design of new ligands that can improve the efficiency and scope of palladium-catalyzed reactions, as well as the exploration of catalysts based on other transition metals. acs.org For example, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering different reactivity and selectivity. acs.org
Furthermore, the development of catalytic methods that directly functionalize the C-H bonds of the biphenyl scaffold is a major goal in organic synthesis. These methods would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes.
The hydroxyl group also offers opportunities for novel catalytic transformations. For instance, it can direct the regioselectivity of certain reactions or be used as an anchor point for the attachment of other molecules or materials.
Integration into Advanced Material Science Applications
The unique combination of a biphenyl core, a hydroxyl group, and an iodine atom makes this compound an attractive building block for the development of advanced materials. oatext.com The biphenyl unit provides rigidity and can impart useful electronic and optical properties, while the hydroxyl and iodo groups offer sites for further functionalization and polymerization.
One potential application is in the synthesis of novel polymers with tailored properties. For example, this compound could be incorporated into polyesters, polyethers, or other polymer backbones to enhance their thermal stability, flame retardancy, or optical properties. The presence of the iodine atom could also be exploited to create materials with high refractive indices or to enable post-polymerization modifications.
Furthermore, the biphenyl structure is a common motif in liquid crystals and organic light-emitting diodes (OLEDs). By modifying the structure of this compound and incorporating it into larger molecular architectures, it may be possible to create new materials with advanced optoelectronic properties.
The hydroxyl group can also be used to graft the molecule onto surfaces or nanoparticles, leading to the development of functionalized materials for applications in sensing, catalysis, or drug delivery. The exploration of these and other applications in material science is a key direction for future research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Iodo-[1,1'-biphenyl]-2-ol, and what reaction conditions optimize yield?
- Methodological Answer : Common synthetic approaches include:
- Electrochemical iodination : Adapting protocols from biphenyl derivatives (e.g., electrochemical synthesis of tetramethoxy-biphenyl analogs at 78 mA in anhydrous conditions yields ~52% product) .
- Directed ortho-iodination : Using iodine sources (e.g., NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C), leveraging steric and electronic effects of the hydroxyl group to direct iodination to the 5-position .
- Cross-coupling reactions : Suzuki-Miyaura coupling of iodinated aryl halides with boronic acids, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in refluxing THF/water mixtures .
- Critical Parameters : Monitor reaction progress via TLC or HPLC; purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm regiochemistry via coupling patterns (e.g., aromatic proton splitting) and iodine’s deshielding effects .
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion ([M+H]⁺) and isotopic pattern (distinct for iodine, ~127 amu).
- X-ray Crystallography : Resolves crystal packing and confirms iodine positioning in the solid state (if single crystals are obtainable) .
Q. How does the hydroxyl group influence reactivity in derivatization reactions?
- Methodological Answer : The hydroxyl group facilitates:
- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) or acetyl groups (e.g., Ac₂O) to block the hydroxyl group during iodination or cross-coupling, followed by cleavage (e.g., TBAF for silyl ethers) .
- Hydrogen Bonding : Stabilizes transition states in nucleophilic substitutions or metal-catalyzed reactions, enhancing regioselectivity .
Advanced Research Questions
Q. How can regioselectivity challenges in iodination be addressed for biphenyl systems?
- Methodological Answer :
- Computational Modeling : DFT calculations predict iodine’s preferred position based on electron density (e.g., para to electron-withdrawing groups) .
- Directed Metalation : Use directing groups (e.g., –OH) with strong bases (e.g., LDA) to generate aryl lithium intermediates, followed by iodine quenching .
- Contradiction Note : Conflicting results may arise if competing directing groups (e.g., methoxy) are present; optimize stoichiometry and temperature to favor desired pathways .
Q. What are the stability profiles of this compound under varying pH and thermal conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen; biphenyl derivatives typically degrade above 200°C, but iodine may lower decomposition onset .
- pH Stability : Test solubility and stability in buffered solutions (pH 2–12) via UV-Vis spectroscopy. The hydroxyl group may deprotonate in basic conditions, altering reactivity .
- Light Sensitivity : Store in amber vials; iodine’s photolability can lead to C–I bond cleavage under UV light .
Q. How can this compound be utilized in studying enzyme inhibition mechanisms?
- Methodological Answer :
- Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina; iodine’s van der Waals radius and hydrophobicity influence binding .
- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Compare with non-iodinated analogs to assess iodine’s role .
- Isotopic Labeling : Synthesize I-labeled derivatives for radioligand binding studies to quantify receptor affinity .
Data Contradictions and Validation
- Synthetic Yields : Electrochemical methods (52% yield ) may underperform compared to cross-coupling (70–85% yields ). Validate with triplicate runs.
- Regioselectivity : Computational predictions (para preference ) may conflict with steric hindrance in bulky biphenyl systems; prioritize experimental screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
